3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The oxazolo[4,5-b]pyridine moiety in this compound is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-3-hydroxypyridine with an appropriate aldehyde to form an intermediate, which is then cyclized to produce the oxazolo[4,5-b]pyridine core . This intermediate is then coupled with 3,5-dimethoxybenzoic acid or its derivatives under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent-free conditions, and continuous flow reactors to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and antifungal activities.
Biological Research: The compound is used as a tool to study biological pathways and molecular targets involved in disease processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The oxazolo[4,5-b]pyridine moiety is known to bind to enzymes and receptors, modulating their activity and affecting cellular processes. This can lead to the inhibition of cancer cell growth, antibacterial effects, and other biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo[4,5-b]pyridine derivatives, such as:
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: Known for their anticancer activity.
Benzoxazoles and Benzimidazoles: These compounds share similar structural features and biological activities.
Uniqueness
What sets 3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide apart is its specific substitution pattern and the presence of the dimethoxybenzamide group, which can enhance its biological activity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-10-14(11-17(12-16)27-2)20(25)23-15-6-3-5-13(9-15)21-24-19-18(28-21)7-4-8-22-19/h3-12H,1-2H3,(H,23,25) |
InChI Key |
DEJCHPCMCQLYNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Origin of Product |
United States |
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